molecular formula C11H12N4O B5975276 6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol

6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B5975276
M. Wt: 216.24 g/mol
InChI Key: ZGENHKZLHBKAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol is a chemical compound with the molecular formula C10H10N4O It is a derivative of triazine, a class of nitrogen-containing heterocycles

Preparation Methods

The synthesis of 6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylamine with 6-methyl-1,2,4-triazin-5-one under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-methyl-3-(4-methylanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-3-5-9(6-4-7)12-11-13-10(16)8(2)14-15-11/h3-6H,1-2H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGENHKZLHBKAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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